N-benzyl-2,6-difluoro-3,5-dimethoxyaniline
Description
N-Benzyl-2,6-difluoro-3,5-dimethoxyaniline is a fluorinated aniline derivative characterized by a benzyl group attached to the amine nitrogen of a 2,6-difluoro-3,5-dimethoxyphenyl ring. The molecular formula of the benzylated derivative is inferred to be C₁₅H₁₅F₂NO₂ (molecular weight ~279.28), with structural features including:
- Fluorine atoms at positions 2 and 6, enhancing electronegativity and metabolic stability.
- Methoxy groups at positions 3 and 5, influencing solubility and steric effects.
This compound’s role as a pharmaceutical building block underscores the importance of comparing its properties with structurally analogous molecules to elucidate substituent effects and applications.
Properties
IUPAC Name |
N-benzyl-2,6-difluoro-3,5-dimethoxyaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2NO2/c1-19-11-8-12(20-2)14(17)15(13(11)16)18-9-10-6-4-3-5-7-10/h3-8,18H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWDDYYUNWFYEGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1F)NCC2=CC=CC=C2)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40593840 | |
| Record name | N-Benzyl-2,6-difluoro-3,5-dimethoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40593840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
651734-53-1 | |
| Record name | N-Benzyl-2,6-difluoro-3,5-dimethoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40593840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2,6-difluoro-3,5-dimethoxyaniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-difluoro-3,5-dimethoxyaniline and benzyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2,6-difluoro-3,5-dimethoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles in the presence of bases like potassium carbonate.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Compounds with different nucleophilic groups replacing the benzyl group.
Scientific Research Applications
N-benzyl-2,6-difluoro-3,5-dimethoxyaniline has several scientific research applications, including:
Organic Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential pharmacological properties and as a precursor for drug development.
Material Science: Utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: Employed in studies to understand its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of N-benzyl-2,6-difluoro-3,5-dimethoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function. Detailed studies on its mechanism of action are ongoing to elucidate the precise molecular interactions and pathways involved .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural and functional differences between N-benzyl-2,6-difluoro-3,5-dimethoxyaniline and related compounds:
Key Observations:
- Halogen Substitution (F vs. Cl): Replacing fluorine with chlorine in 2,6-dichloro-3,5-dimethoxyaniline increases molecular weight (222.07 vs. 189.16 for the parent difluoro compound) and alters electronic properties. Chlorine’s larger atomic radius and lower electronegativity may reduce metabolic stability compared to fluorine, impacting pharmaceutical utility .
- Functional Group Variation: N-Benzyl-2,2,2-trifluoroacetamide () replaces the dimethoxy-fluorophenyl system with a trifluoroacetamide group, conferring potent antifungal (MIC: 15.62–62.5 µg/mL) and antioxidant (78.97% activity at 1,000 µg/mL) properties. This highlights how functional groups dictate biological activity .
- Positional Isomerism: N-[(3,5-Dimethoxyphenyl)methyl]-2,6-difluoroaniline () differs in the attachment site of the benzyl group, altering the electronic environment of the aromatic ring. Such positional changes can significantly affect receptor binding or synthetic reactivity .
Solubility and Reactivity
- This compound: The methoxy groups enhance solubility in polar solvents compared to non-substituted analogs.
- 2,6-Dichloro-3,5-dimethoxyaniline: Chlorine’s inductive electron-withdrawing effect may reduce solubility in aqueous media compared to the fluoro analog. Its higher molecular weight (222.07 vs. 189.16) could also influence crystallization behavior .
Biological Activity
N-benzyl-2,6-difluoro-3,5-dimethoxyaniline is a compound of interest in medicinal chemistry due to its notable biological activities, particularly in enzyme inhibition and potential therapeutic applications. This article synthesizes current research findings, including synthesis methods, biological effects, and case studies.
Synthesis of this compound
The synthesis of this compound typically involves a nucleophilic substitution reaction between 2,6-difluoro-3,5-dimethoxyaniline and benzyl chloride in the presence of a base such as potassium carbonate. The reaction is conducted in an organic solvent like dimethylformamide (DMF) under heat to facilitate the process. Purification is achieved through recrystallization or column chromatography to ensure high purity of the final product.
The biological activity of this compound primarily involves its role as an enzyme inhibitor. Research indicates that it binds to the active site of specific enzymes, thereby inhibiting their function and preventing substrate interaction. This mechanism positions it as a candidate for further pharmacological research aimed at targeting various biochemical pathways.
Enzyme Inhibition
This compound has been shown to inhibit enzymes involved in critical cellular processes. For instance:
| Enzyme Target | Effect | Reference |
|---|---|---|
| Protein Kinase B (AKT) | Inhibition of cell proliferation | |
| Cyclooxygenase (COX) | Reduced inflammatory response |
These interactions suggest potential applications in treating conditions such as cancer and inflammatory diseases.
Case Studies
- Inhibition Studies on Lymphoblastoid Cells : In vitro studies using human lymphoblastoid TK6 cells have demonstrated that this compound can induce apoptosis and affect cell cycle regulation. The compound's ability to modulate signaling pathways related to cell growth and survival highlights its therapeutic potential .
- Toxicological Assessments : Toxicity evaluations have indicated that while the compound exhibits significant biological activity, it also necessitates careful consideration regarding its safety profile. Studies have shown concentration-dependent increases in micronuclei formation in treated cells, suggesting genotoxic effects at higher concentrations .
Research Applications
This compound has diverse applications across several fields:
- Medicinal Chemistry : Investigated for its potential as a lead compound in drug development targeting various diseases.
- Material Science : Used in developing materials with specific electronic properties due to its unique chemical structure.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
